molecular formula C13H8FN3O2S B2470137 N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-87-8

N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2470137
CAS No.: 851943-87-8
M. Wt: 289.28
InChI Key: YBEMLXWGNKUSIC-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a 3-fluorophenyl carboxamide group. The fluorine atom on the phenyl ring enhances lipophilicity and may influence binding interactions through electron-withdrawing effects.

Properties

IUPAC Name

N-(3-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEMLXWGNKUSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazolo[3,2-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the aromatic ring or the thiazolo[3,2-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promise in biological assays for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-donating groups (e.g., methoxy) may increase solubility but reduce target affinity .
  • Heteroaromatic substituents (e.g., furan) show moderate β1i/β5i inhibition (19–23%) but lower activity compared to bulkier aryl groups .

Immunoproteasome Inhibition

  • Compound 21 (furan-2-ylmethyl) : Exhibits β1i and β5i inhibition rates of 19% and 23%, respectively .
  • Compound 22 (benzyl-substituted) : Higher inhibition (31–32% for β1i/β5i), suggesting aryl groups outperform heteroaromatic substituents .

α-Amylase Binding Affinity

  • C3 (N-(3-fluorobenzyl)-1H-purin-6-amine) : Ki = 7.31 × 10⁵, outperforming acarbose (Ki = 6.18 × 10⁵) .
  • Ring count : The thiazolo-pyrimidine core (2 rings) may offer lower affinity than four-ring systems (e.g., acarbose), but fluorophenyl substitution could compensate via hydrophobic interactions .

Physicochemical and Crystallographic Properties

  • Solubility : Methoxy-substituted analogs (e.g., ) likely exhibit higher aqueous solubility than the fluorophenyl derivative due to polar groups.
  • Crystal Packing : Analogs like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate show intermolecular hydrogen bonding (C–H···O) and puckered pyrimidine rings, which stabilize crystal structures . The target compound’s amide group may facilitate similar interactions .

Biological Activity

N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that belongs to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H8FN3O2S
  • Molecular Weight : 273.27 g/mol
  • Chemical Structure : The compound features a thiazolo-pyrimidine core with a carboxamide functional group and a fluorophenyl substituent.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Glutamate Receptor Antagonism : It is believed to act as an antagonist at glutamate receptors, which are critical in neurotransmission and play a role in various neurological disorders.
  • Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling.

These mechanisms suggest potential applications in treating conditions such as Alzheimer's disease, epilepsy, and other neurodegenerative disorders.

Anticancer Properties

Research has indicated that thiazolo[3,2-a]pyrimidine derivatives possess significant anticancer activities. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown high cytotoxic activity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer) cells. The IC50 values for these compounds were reported to be significantly lower than those of standard chemotherapeutics, suggesting enhanced potency .
CompoundCell LineIC50 (µM)
1MCF710
8HCT11615
10Caco-220

Neuroprotective Effects

The compound's potential neuroprotective effects stem from its ability to modulate neurotransmission through glutamate receptor antagonism and acetylcholinesterase inhibition. These actions could mitigate excitotoxicity associated with neurodegenerative diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study synthesized several thiazolopyrimidine derivatives and evaluated their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited promising anticancer activity with low IC50 values, highlighting the therapeutic potential of this class of compounds .
  • Neuroprotective Research : Another investigation focused on the neuroprotective properties of thiazolo[3,2-a]pyrimidines. The study demonstrated that these compounds could effectively inhibit acetylcholinesterase activity and protect neuronal cells from glutamate-induced toxicity .

Q & A

Basic Research Question

  • Crystallization : Slow evaporation of ethyl acetate/ethanol (3:2) yields high-purity crystals (>95% by HPLC) .
  • Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) resolves intermediates .
    Data Table :
Method Solvent System Purity Yield
CrystallizationEthyl acetate/ethanol≥95%78%
Column ChromatographyEthyl acetate/hexane (1:3)≥98%65%

How do substituents on the benzylidene moiety influence the compound’s reactivity and biological activity?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., -F) : Enhance electrophilicity at the pyrimidine C6 position, facilitating nucleophilic attacks (e.g., amidation) .
  • Steric Effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) reduce conformational flexibility, altering binding affinity in enzyme assays .
    Case Study : Fluorinated analogs exhibit improved metabolic stability compared to non-fluorinated derivatives due to reduced CYP450-mediated oxidation .

What computational approaches predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes like COX-II. The thiazole ring and fluorophenyl group form π-π stacking and hydrogen bonds with active-site residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
    Data Table :
Target Docking Score (kcal/mol) Key Interactions
COX-II-9.2π-π stacking (Tyr385), H-bond (Arg120)
EGFR Kinase-8.7Hydrophobic (Leu694), H-bond (Thr766)

How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved during structural elucidation?

Advanced Research Question

  • NMR vs. XRD Discrepancies : Dynamic effects in solution (e.g., ring puckering) may cause NMR signal splitting, while XRD provides static solid-state conformation .
  • Mitigation : Use variable-temperature NMR to assess conformational flexibility. For example, coalescence of doublets at elevated temperatures confirms dynamic thiazolo-pyrimidine ring interconversion .

What synthetic modifications enhance the compound’s solubility for in vitro assays?

Basic Research Question

  • Carboxamide Derivatization : Replace the ethyl ester with hydrophilic groups (e.g., -NH2) to improve aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS (1:9) for biological testing, achieving solubility up to 10 mM .
    Data Table :
Derivative LogP Solubility (mg/mL)
Ethyl Ester3.20.5
Carboxamide1.88.7

What are the limitations of current synthetic methods for scale-up to gram quantities?

Advanced Research Question

  • Challenges : Low yields in cyclization steps (~50% for thiazolo-pyrimidine formation) due to side reactions .
  • Optimization : Switch from batch to continuous flow reactors (residence time: 2 hours) to improve heat transfer and scalability .

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